![molecular formula C6H8O3 B14910313 (1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14910313.png)
(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cycloaddition of suitable precursors under specific conditions. One common method involves the use of a photocatalytic cycloaddition reaction, which provides access to the bicyclic structure with distinct substitution patterns . The reaction conditions often include the use of a photocatalyst and irradiation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group and the oxirane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substitution patterns and functional groups.
Bicyclo[3.1.1]heptanes: Another class of bicyclic compounds with different ring sizes and substitution patterns.
Uniqueness
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific combination of a hydroxymethyl group and an oxirane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O3/c7-3-6-1-4(6)2-9-5(6)8/h4,7H,1-3H2/t4-,6+/m0/s1 |
Clave InChI |
JQKCKKCEDZGBCW-UJURSFKZSA-N |
SMILES isomérico |
C1[C@@H]2[C@]1(C(=O)OC2)CO |
SMILES canónico |
C1C2C1(C(=O)OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)
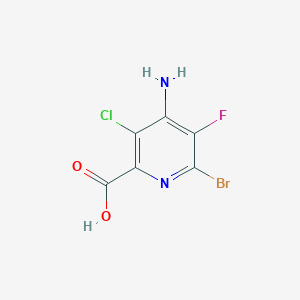
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)



![Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14910288.png)
![tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14910292.png)
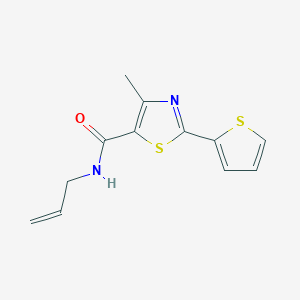
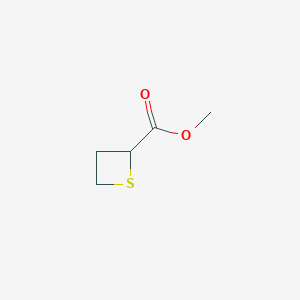
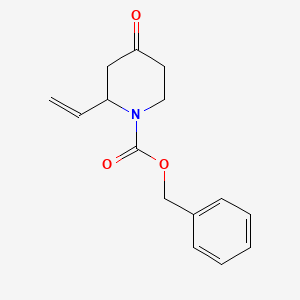
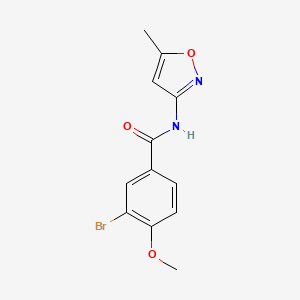
![N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
